molecular formula C15H10FNO B14678830 3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole

3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole

Katalognummer: B14678830
Molekulargewicht: 239.24 g/mol
InChI-Schlüssel: IBRZPIAZKNCWFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the fluorophenyl and phenyl groups in the structure of this compound makes it an interesting compound for various chemical and biological applications.

Vorbereitungsmethoden

The synthesis of 3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluorobenzoyl chloride with phenylacetonitrile in the presence of a base such as sodium hydride can lead to the formation of the desired oxazole ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole can be compared with other similar compounds, such as:

    3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole: This compound also contains a fluorophenyl and phenyl group but has a triazole ring instead of an oxazole ring.

    4-Fluorocinnamic acid: This compound contains a fluorophenyl group but has a different core structure.

Eigenschaften

Molekularformel

C15H10FNO

Molekulargewicht

239.24 g/mol

IUPAC-Name

3-(4-fluorophenyl)-5-phenyl-1,2-oxazole

InChI

InChI=1S/C15H10FNO/c16-13-8-6-11(7-9-13)14-10-15(18-17-14)12-4-2-1-3-5-12/h1-10H

InChI-Schlüssel

IBRZPIAZKNCWFP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.